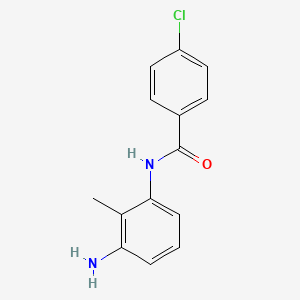

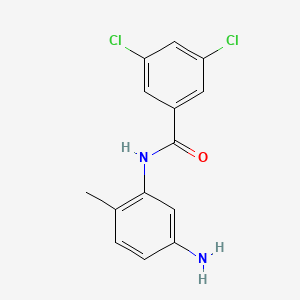

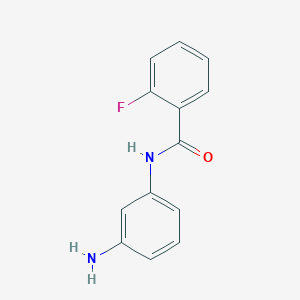

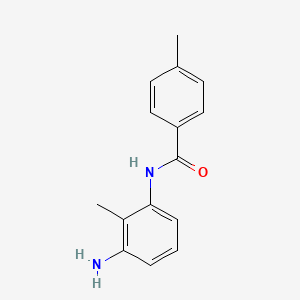

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

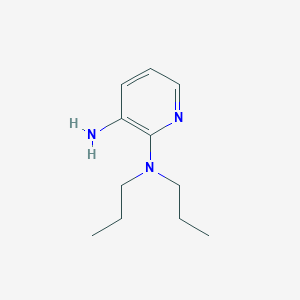

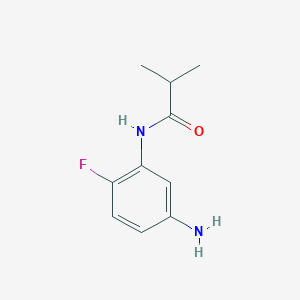

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for “N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” has a molecular weight of 178.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

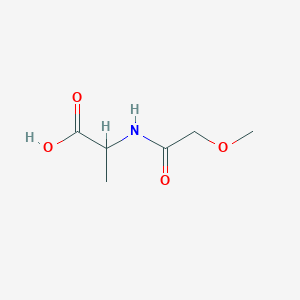

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a field that’s crucial for understanding biological processes and identifying biomarkers for diseases. The compound’s specific role in proteomics isn’t detailed in the search results, but it’s likely used as a reagent or a building block for synthesizing peptides or other small molecules that interact with proteins .

Biochemical Compound Synthesis

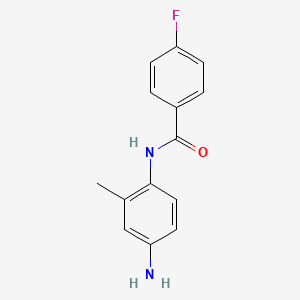

The compound is a biochemical used for various synthetic applications. Its amine group can be acylated to form amides, which are key linkages in pharmaceuticals. Additionally, the chlorobenzamide part can undergo nucleophilic substitution reactions, which are useful for creating more complex molecules .

Anticancer Research

Heterocyclic Schiff bases, related to N-(3-Amino-2-methylphenyl)-4-chlorobenzamide , have shown potential in anticancer applications. They can bind to metal ions and form complexes that exhibit anticancer activity. Research in this area explores the synthesis of such bases and their biological activities .

Antibacterial and Antifungal Applications

Similar to its anticancer potential, heterocyclic Schiff bases derived from compounds like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide have been studied for their antibacterial and antifungal properties. These compounds can disrupt the cell walls of bacteria and fungi, leading to their death .

Coordination Chemistry

The compound’s ability to act as a ligand and form complexes with metals places it in the realm of coordination chemistry. This is significant for catalysis, materials science, and the synthesis of metallopharmaceuticals. The ligand-metal complexes can have varied applications, from catalyzing organic reactions to serving as imaging agents in medical diagnostics .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRBBMTNXPHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)